1-(Imidazo[1,2-a]pyridin-8-yl)ethanone
CAS No.:
Cat. No.: VC15999547
Molecular Formula: C9H8N2O
Molecular Weight: 160.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8N2O |
|---|---|
| Molecular Weight | 160.17 g/mol |
| IUPAC Name | 1-imidazo[1,2-a]pyridin-8-ylethanone |
| Standard InChI | InChI=1S/C9H8N2O/c1-7(12)8-3-2-5-11-6-4-10-9(8)11/h2-6H,1H3 |
| Standard InChI Key | YMUMJQQQVSJMOX-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC=CN2C1=NC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-(Imidazo[1,2-a]pyridin-8-yl)ethanone features a bicyclic framework comprising a five-membered imidazole ring fused to a six-membered pyridine ring. The ketone functional group at the 8-position introduces electronic asymmetry, influencing both reactivity and intermolecular interactions . The IUPAC name, 1-(imidazo[1,2-a]pyridin-8-yl)ethanone, reflects its substitution pattern, with the ethanone moiety attached to the pyridine-derived carbon.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉N₂O |
| Molecular Weight | 173.20 g/mol |
| SMILES Notation | CC(=O)C1=CN2C=NC=CC2=N1 |
| Topological Polar Surface Area | 47.7 Ų |
| Hydrogen Bond Acceptors | 3 |
The planar structure of the imidazo[1,2-a]pyridine system facilitates π-π stacking interactions, while the ketone group enables hydrogen bonding and nucleophilic additions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 1-(imidazo[1,2-a]pyridin-8-yl)ethanone typically involves multicomponent reactions (MCRs) or sequential cyclization-functionalization strategies. A representative method from patent literature involves:
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Condensation of 2-aminopyridine with α-bromoketones:
Reacting 2-aminopyridine with bromoacetone under basic conditions yields the imidazo[1,2-a]pyridine core via nucleophilic substitution and intramolecular cyclization . -
Selective Oxidation:
Subsequent oxidation of intermediate alcohols or alkyl groups using agents like Jones reagent introduces the ketone functionality at the 8-position .
Example Synthesis from WO2018008929A1:
A documented route involves coupling 8-aminoimidazo[1,2-a]pyridine with acetyl chloride in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt), achieving a yield of 85% after purification .
Industrial Optimization
Large-scale production employs continuous flow reactors to enhance reaction efficiency and reduce byproducts. Key parameters include:
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Temperature control (80–120°C) to prevent decomposition.
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Solvent selection (e.g., dichloromethane or ethanol) to improve solubility and facilitate product isolation .
Chemical Reactivity and Functionalization
Nucleophilic Additions
The ketone group undergoes nucleophilic additions with amines, hydrazines, and Grignard reagents. For instance, reaction with hydroxylamine yields the corresponding oxime, a precursor for further heterocyclic transformations .
Electrophilic Substitution
Electrophilic aromatic substitution occurs preferentially at the 3- and 5-positions of the imidazo[1,2-a]pyridine ring due to electron-rich regions. Halogenation with bromine in acetic acid introduces bromine atoms, enabling cross-coupling reactions .
Reductive Transformations
Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, altering the compound’s polarity and bioactivity profile .
Applications in Scientific Research
Medicinal Chemistry
1-(Imidazo[1,2-a]pyridin-8-yl)ethanone serves as a lead structure for designing acetylcholinesterase (AChE) inhibitors. Molecular docking studies reveal its ability to occupy the AChE active site, with the ketone forming hydrogen bonds to Ser203 and His447 residues . Derivatives exhibit IC₅₀ values in the nanomolar range, highlighting potential for treating Alzheimer’s disease.
Material Science
The compound’s fluorescence properties, attributed to extended conjugation, make it suitable for developing metal-ion sensors. Coordination with Cu²⁺ induces a spectral shift from blue to green, enabling selective detection in environmental samples .
Catalysis
Palladium complexes incorporating imidazo[1,2-a]pyridine ligands demonstrate enhanced activity in Suzuki-Miyaura cross-coupling reactions, achieving turnover numbers (TON) exceeding 10⁵ .
Mechanism of Biological Action
Enzyme Inhibition
In gastric acid secretion studies, 1-(imidazo[1,2-a]pyridin-8-yl)ethanone derivatives inhibit H⁺/K⁺-ATPase in parietal cells, reducing proton pump activity by 70% at 10 μM concentrations . This effect correlates with increased cytosolic cAMP levels, suggesting modulation of adenylate cyclase signaling.
Antimicrobial Activity
Against Staphylococcus aureus, the compound disrupts cell membrane integrity via lipid peroxidation, with minimum inhibitory concentrations (MIC) of 8 μg/mL . Synergy with β-lactam antibiotics enhances efficacy against methicillin-resistant strains (MRSA).
Comparative Analysis with Structural Analogues
Imidazo[1,2-a]pyridine vs. Imidazo[1,2-b]pyridazine
Replacing the pyridine ring with pyridazine increases water solubility but reduces AChE affinity due to altered π-electron density. The ketone-containing analogue exhibits a 10-fold higher inhibitory potency compared to its hydroxyl counterpart .
Impact of Substituents
Methyl groups at the 2-position enhance metabolic stability by sterically shielding the imidazole nitrogen from oxidative degradation. Fluorine substitution at the 5-position improves blood-brain barrier permeability, critical for CNS-targeted therapies .
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